molecular formula C9H7F2N B13590761 3-(2,6-Difluorophenyl)propanenitrile CAS No. 1057676-37-5

3-(2,6-Difluorophenyl)propanenitrile

Cat. No.: B13590761
CAS No.: 1057676-37-5
M. Wt: 167.15 g/mol
InChI Key: WICBOHZNLOOCER-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F2N and a molecular weight of 167.16 g/mol It is characterized by the presence of a difluorophenyl group attached to a propanenitrile moiety

Preparation Methods

The synthesis of 3-(2,6-Difluorophenyl)propanenitrile typically involves the reaction of 2,6-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2,6-Difluorophenyl)propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,6-Difluorophenyl)propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-(2,6-Difluorophenyl)propanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1057676-37-5

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

3-(2,6-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H7F2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2

InChI Key

WICBOHZNLOOCER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CCC#N)F

Origin of Product

United States

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